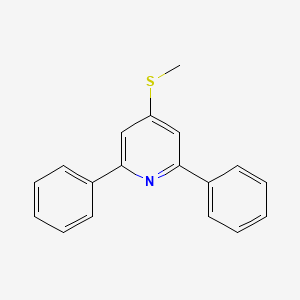
Pyridine, 4-(methylthio)-2,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(methylthio)-2,6-diphenyl-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted at the 4-position with a methylthio group and at the 2 and 6 positions with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(methylthio)-2,6-diphenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . Another method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4-(methylthio)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyridine, 4-(methylthio)-2,6-diphenyl- is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: It can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, Pyridine, 4-(methylthio)-2,6-diphenyl- is used in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(methylthio)-2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom, but with different electronic properties.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness: Pyridine, 4-(methylthio)-2,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propiedades
Número CAS |
78570-36-2 |
|---|---|
Fórmula molecular |
C18H15NS |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2,6-diphenylpyridine |
InChI |
InChI=1S/C18H15NS/c1-20-16-12-17(14-8-4-2-5-9-14)19-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3 |
Clave InChI |
UBFNTKCVLWGGDZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


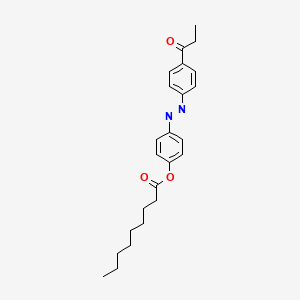
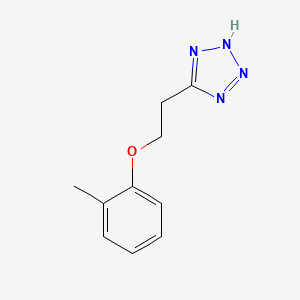
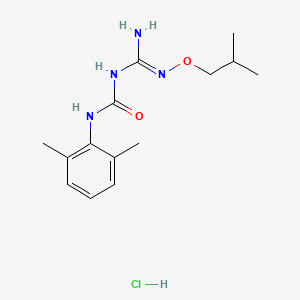


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
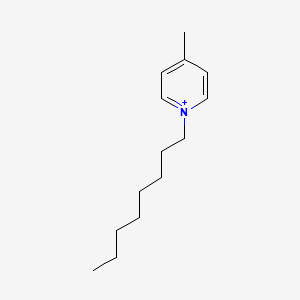
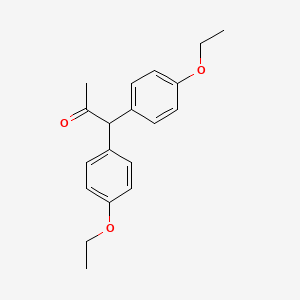
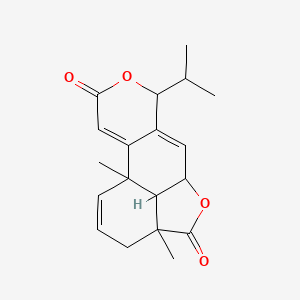

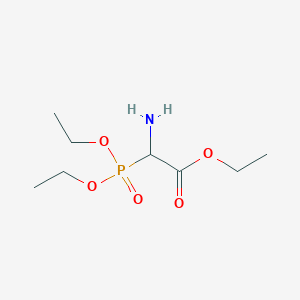
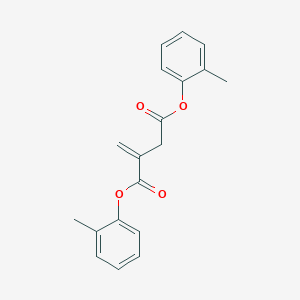
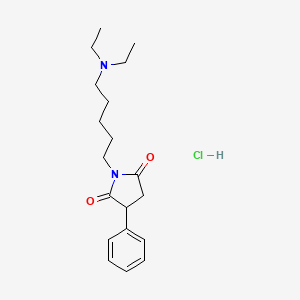
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
